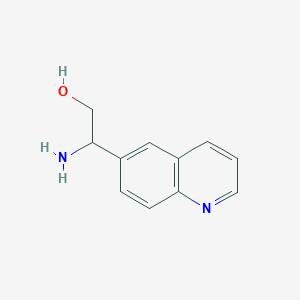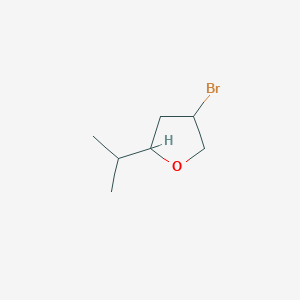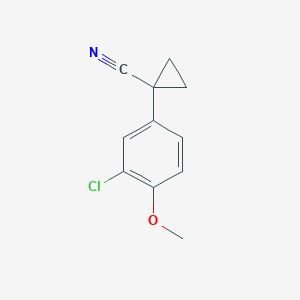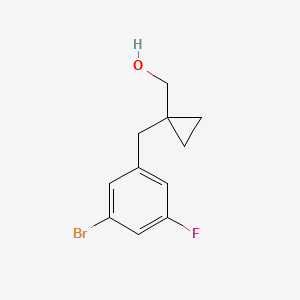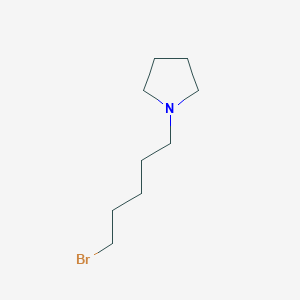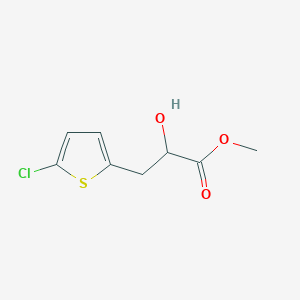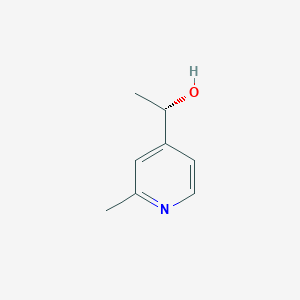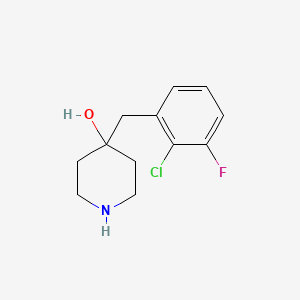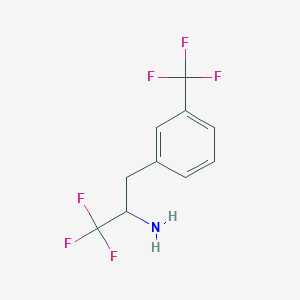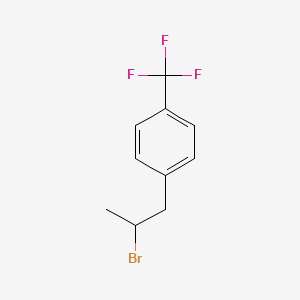
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3 It is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Bromopropyl)-2-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring.
1-(2-Chloropropyl)-4-(trifluoromethyl)benzene: This compound has a chlorine atom instead of a bromine atom in the propyl group.
1-(2-Bromopropyl)-4-(methyl)benzene: This compound has a methyl group instead of a trifluoromethyl group on the benzene ring.
Properties
CAS No. |
1021927-60-5 |
|---|---|
Molecular Formula |
C10H10BrF3 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
1-(2-bromopropyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChI Key |
IXFLYFYDLPMHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


